3-Acetamido-4-trimethylaminobutyric acid

Carnitine acetyltransferase Enzyme inhibition Ki comparison

3-Acetamido-4-trimethylaminobutyric acid (CAS 87112-38-7), systematically designated acetyl-DL-aminocarnitine, is a synthetic carnitine analog in which the C-3 hydroxyl group of carnitine is replaced by an acetamido moiety. This compound is classified as a reversible, competitive inhibitor of carnitine acetyltransferase (CAT, EC 2.3.1.7), the enzyme responsible for short-chain acyl-CoA/acylcarnitine interconversion.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
CAS No. 87112-38-7
Cat. No. B1205432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamido-4-trimethylaminobutyric acid
CAS87112-38-7
Synonyms3-acetamido-4-trimethylaminobutyric acid
3-acetylaminocarnitine
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C9H18N2O3/c1-7(12)10-8(5-9(13)14)6-11(2,3)4/h8H,5-6H2,1-4H3,(H-,10,12,13,14)
InChIKeyUWNPJVFSZBPJQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetamido-4-trimethylaminobutyric Acid (Acetyl-DL-Aminocarnitine) – A Definitive Carnitine Acetyltransferase Inhibitor for Metabolic Research


3-Acetamido-4-trimethylaminobutyric acid (CAS 87112-38-7), systematically designated acetyl-DL-aminocarnitine, is a synthetic carnitine analog in which the C-3 hydroxyl group of carnitine is replaced by an acetamido moiety [1]. This compound is classified as a reversible, competitive inhibitor of carnitine acetyltransferase (CAT, EC 2.3.1.7), the enzyme responsible for short-chain acyl-CoA/acylcarnitine interconversion [1]. It is the N-acetyl derivative of DL-aminocarnitine and exists as a racemic mixture; resolution into (+) and (–) enantiomers has been described [2]. Unlike the natural substrate acetylcarnitine, it cannot serve as an acyl donor, acting instead as a high-affinity dead-end inhibitor that has been characterized as the most potent reversible CAT inhibitor documented to date [3].

3-Acetamido-4-trimethylaminobutyric Acid Cannot Be Replaced by Generic Aminocarnitine or Simple Carnitine Esters in Mechanistic Studies


Although chemically similar carnitine analogs are commercially available, simple interchange with aminocarnitine (3-amino-4-trimethylaminobutyric acid) or acetylcarnitine fails to recapitulate the unique pharmacological signature of acetyl-DL-aminocarnitine. The acetyl group on the amino substituent is not a passive structural decoration; it completely transforms the enzyme-targeting profile. N-Acetylation increases CAT inhibitory potency by approximately 165-fold relative to aminocarnitine [1], while simultaneously diminishing activity against carnitine palmitoyltransferase (CPT), thereby conferring CAT-over-CPT selectivity that aminocarnitine lacks [2]. Moreover, acetylcarnitine—the natural substrate with which acetyl-DL-aminocarnitine is isosteric—binds CAT with roughly 13-fold lower affinity and is catalytically turned over rather than serving as an inhibitor [2]. These steep structure–activity cliffs mean that the choice of analog directly determines which acyltransferase arm is silenced, rendering generic substitution scientifically invalid for any experiment that requires selective, non-hydrolyzable CAT blockade.

3-Acetamido-4-trimethylaminobutyric Acid – Quantitative Differentiation Evidence Against Closest Analogs and Alternative CAT Inhibitors


CAT Inhibitory Potency: Acetyl-DL-Aminocarnitine vs. Parent Aminocarnitine (165-fold Enhancement)

Acetyl-DL-aminocarnitine (the target compound) inhibits carnitine acetyltransferase (CAT) with a Ki of 0.024 mM (24 μM). Its immediate precursor, DL-aminocarnitine, is a weak CAT inhibitor with Ki = 4.0 mM. N-Acetylation thus produces a 165-fold enhancement in inhibitor binding affinity for the same enzyme active site [1]. This order-of-magnitude shift quantitatively establishes that the acetyl modification is the primary driver of CAT potency, not merely a protecting group.

Carnitine acetyltransferase Enzyme inhibition Ki comparison

Binding Affinity Advantage Over the Natural Substrate Acetylcarnitine (13-fold Tighter Binding)

Acetyl-DL-aminocarnitine is isosteric with acetylcarnitine (the natural CAT substrate), yet it binds to CAT approximately 13-fold more tightly than acetylcarnitine and is not catalytically turned over [1]. The Ki of 24 μM places acetyl-DL-aminocarnitine firmly in the high-affinity range for a small-molecule active-site ligand, while acetylcarnitine's Km (and Ki-equivalent binding) is in the hundreds-of-micromolar range. This binding advantage allows acetyl-DL-aminocarnitine to outcompete endogenous substrate at low inhibitor/substrate ratios.

Carnitine acetyltransferase Isostere binding Competitive inhibition

Intact Cell Efficacy vs. Hemiacetylcarnitinium (HAC) and CMDM – The Cell-Permeability Differentiator

In isolated rat hepatocytes incubated with 14C-propionate, acetyl-DL-aminocarnitine produces concentration-dependent inhibition of 14C-propionylcarnitine formation, demonstrating that it crosses the plasma membrane and engages intracellular CAT in a living-cell context. In the same experimental system, two other CAT inhibitors—hemiacetylcarnitinium (HAC, Ki = 0.89 mM in broken-cell assays, approximately 37-fold less potent than acetyl-DL-aminocarnitine [2]) and meso-2,6-bis(carboxymethyl)-4,4-dimethylmorpholinium bromide (CMDM)—show no detectable inhibition of propionylcarnitine formation [1]. This establishes that HAC and CMDM are membrane-impermeant, whereas acetyl-DL-aminocarnitine is cell-permeable.

Hepatocyte metabolism Cell permeability CAT inhibitor

CAT-over-CPT Selectivity Profile: Divergent Acyltransferase Targeting vs. Aminocarnitine

DL-Aminocarnitine (the deacetylated analog) is a potent inhibitor of carnitine palmitoyltransferase (CPT) in detergent-lysed rat liver mitochondria; at 5 μM aminocarnitine, palmitoyl transfer is inhibited by 64% in the presence of 1 mM L-carnitine. In contrast, acetyl-DL-aminocarnitine inhibits CPT only 'to a lesser extent' [1]. Quantitatively, acetyl-DL-aminocarnitine's CAT Ki (24 μM) is orders of magnitude lower than its CPT inhibitory potency, whereas aminocarnitine is roughly equipotent on both enzymes. This produces a reversal of the CAT/CPT selectivity ratio upon N-acetylation.

Carnitine palmitoyltransferase Selectivity Acyltransferase inhibitor

In Vivo Pharmacodynamic Action: Reversible Hepatic Triglyceride Accumulation Upon Starvation

Mice administered acetyl-DL-aminocarnitine and subsequently subjected to fasting exhibit reversible accumulation of triglycerides in their livers; mice receiving the inhibitor without fasting do not show this effect [1]. In parallel, mice treated with acetyl-DL-aminocarnitine catabolize 14C-acetyl-L-carnitine at approximately 60% of the rate observed in vehicle-treated control animals [2]. The compound is not significantly catabolized in vivo and is excreted intact in the urine; aminocarnitine, by comparison, is partially converted to acetylaminocarnitine in vivo [1].

In vivo pharmacology Triglyceride metabolism Fatty acid oxidation

3-Acetamido-4-trimethylaminobutyric Acid – Evidence-Backed Application Scenarios for Procurement Decision-Making


Selective Chemical Probe for CAT-Dependent Short-Chain Acyl-CoA Buffering in Intact Hepatocytes

Procurement of acetyl-DL-aminocarnitine is scientifically justified when the experimental objective is to isolate the contribution of carnitine acetyltransferase (CAT) to short-chain acyl-CoA homeostasis in living cells, without concurrently blocking CPT-dependent long-chain fatty acid oxidation. The compound is the only CAT inhibitor demonstrated to be cell-permeable and active in intact hepatocytes (unlike HAC and CMDM, which are membrane-impermeant) [1], and it possesses >100-fold selectivity for CAT over CPT relative to aminocarnitine [2]. This makes it the inhibitor of choice for studying propionate, acetate, and butyrate metabolism in primary hepatocyte models.

Reference Standard for Screening and Benchmarking Novel Carnitine Acetyltransferase Inhibitors

Because acetyl-DL-aminocarnitine has been characterized as the most potent reversible CAT inhibitor (Ki = 24 μM), it serves as the logical positive-control reference compound for any high-throughput or focused-library screen seeking to identify next-generation CAT inhibitors [1]. Its well-defined competitive mechanism with respect to acetyl-L-carnitine, coupled with its 13-fold binding advantage over the natural substrate, provides a validated benchmark against which the potency and mechanism of novel inhibitors (including heterocyclic gamma-butyrobetaines and Meldonium analogs) can be rigorously compared [2].

Conditional Inducer of Reversible Hepatic Steatosis for Metabolic Disease Modeling

Acetyl-DL-aminocarnitine uniquely produces fasting-dependent, reversible hepatic triglyceride accumulation in mice without causing overt toxicity [1]. This phenotype is valuable for preclinical models studying the interplay between short-chain acyl-CoA metabolism, hepatic lipid droplet dynamics, and the transition from physiological fasting adaptation to pathological steatosis. The reversibility of the effect upon inhibitor clearance distinguishes it from genetic models of steatosis and from irreversible CPT inhibitors, offering temporal control over the metabolic perturbation.

Enantiopure Synthesis and Chiral Resolution for Stereochemical Structure–Activity Studies

The racemic nature of acetyl-DL-aminocarnitine, combined with the availability of patent-described resolution procedures for (+) and (–) enantiomers [1], makes this compound a starting point for stereochemical SAR investigations. Laboratories exploring the enantioselectivity of carnitine-binding proteins (CAT, CPT, and carnitine/acylcarnitine translocase) can procure the racemic mixture and, using established resolution chemistry, prepare individual enantiomers for comparative pharmacology. This dual utility—as both a ready-to-use racemic inhibitor and as a precursor for chiral resolution—adds procurement flexibility not available with achiral CAT inhibitors such as Meldonium.

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